molecular formula C19H15FN6O2 B2814258 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 863018-45-5

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

カタログ番号: B2814258
CAS番号: 863018-45-5
分子量: 378.367
InChIキー: XNHZKUWAPZCVRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a synthetically designed small molecule that belongs to a class of pyrimidine compounds investigated for their potential in therapeutic development, particularly in oncology . Its core structure incorporates a triazolopyrimidine scaffold, a privileged chemotype known for its ability to interact with adenine-binding pockets of various kinases. The specific molecular architecture, featuring a 4-fluorobenzyl group at the 3-position of the triazole ring and an N-phenylacetamide moiety at the 6-position, is engineered to optimize target binding affinity and selectivity . The primary research application of this compound is as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase pathway . Dysregulation of EGFR signaling is a well-characterized driver in numerous cancers, making it a critical target for antineoplastic agents. This compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby suppressing its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signals . Preclinical research utilizing this compound is focused on evaluating its efficacy in suppressing the growth of EGFR-driven tumors, with potential applications in non-small cell lung cancer, pancreatic cancer, and other malignancies . Furthermore, due to the involvement of kinase signaling in inflammatory processes, this compound also possesses non-steroidal anti-inflammatory (NSAID) research applications . Investigations extend to understanding its mechanism in modulating inflammatory cascades, offering a versatile tool for exploring kinase biology in both oncological and immunological contexts. It is strictly for use in cell-based assays, enzymatic studies, and in vivo animal model research to further elucidate the complexities of kinase-mediated diseases.

特性

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c20-14-8-6-13(7-9-14)10-26-18-17(23-24-26)19(28)25(12-21-18)11-16(27)22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZKUWAPZCVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of this compound include a triazolopyrimidine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The IUPAC name for the compound is 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide. The molecular formula is C20H17FN6O2C_{20}H_{17}FN_{6}O_{2}, with a molecular weight of 372.38 g/mol.

PropertyValue
Molecular FormulaC20_{20}H17_{17}F N6_{6}O2_{2}
Molecular Weight372.38 g/mol
IUPAC Name2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolopyrimidine Core : Utilizing hydrazines and nitriles under acidic or basic conditions.
  • Functionalization : Introducing benzyl and fluorobenzyl groups through nucleophilic substitution reactions.
  • Acylation : Finalizing the structure by acylating with acetic anhydride or acetyl chloride.

Anticancer Properties

Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For example:

  • Mechanism of Action : These compounds often act as enzyme inhibitors, targeting kinases involved in cell signaling pathways that regulate proliferation and apoptosis in cancer cells.
  • Case Studies : A study demonstrated that similar compounds showed antiproliferative effects against lung and breast cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .

Antimicrobial Activity

The biological activity of 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide extends to antimicrobial properties:

  • In Vitro Studies : Compounds derived from triazolopyrimidines have shown efficacy against various bacterial strains and fungi.

Other Biological Activities

Research has also highlighted other potential activities:

  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses.
  • Antioxidant Activity : The presence of specific functional groups has been associated with antioxidant effects .

Comparative Analysis of Biological Activities

Compound TypeAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
TriazolopyrimidinesHighModerateLow
Benzyl-substituted TriazolesModerateHighModerate

類似化合物との比較

Implications :

  • Fluorine Position : Meta-substitution may alter electronic effects, reducing steric hindrance compared to para-substitution.
  • Acetamide Modification : The N-methyl group in the analog could enhance metabolic stability by blocking oxidative dealkylation pathways.

Physicochemical Properties

  • Solubility : The N-phenylacetamide group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyl or amine groups).

Pharmacokinetics

  • Metabolic Stability : Fluorination generally slows CYP450-mediated metabolism. The analog’s N-methyl group may further enhance stability by preventing N-dealkylation .
  • Half-Life : Increased lipophilicity in the target compound may prolong half-life but risk higher plasma protein binding.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include cyclization of precursors (e.g., 4-fluorobenzylhydrazine and pyrimidine derivatives) and subsequent coupling with N-phenylacetamide via nucleophilic substitution or amidation . Intermediates are characterized using thin-layer chromatography (TLC) to monitor progress and NMR spectroscopy (¹H, ¹³C) to confirm structural integrity. For example, highlights the use of ethyl acetate/hexane solvent systems for TLC and deuterated DMSO for NMR analysis of intermediates.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H and ¹³C NMR : Assign proton environments (e.g., aromatic protons from the fluorobenzyl group at δ 7.2–7.4 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₆FN₅O₂ requires m/z 393.1294) .
  • IR spectroscopy : Confirms functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for amidation steps to enhance solubility .
  • Catalysts : Triethylamine (TEA) as a base accelerates coupling reactions by deprotonating intermediates .
  • Purification : Column chromatography with silica gel (70–230 mesh) and gradient elution (e.g., 5–10% methanol in dichloromethane) isolates the target compound (>95% purity) .

Q. What experimental strategies are used to investigate its mechanism of action in biological systems?

Methodological Answer:

  • Kinase inhibition assays : Measure IC₅₀ values using ATP-Glo™ kits to assess competitive binding against kinases (e.g., EGFR or VEGFR2) .
  • Cellular apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the triazolopyrimidine core and enzyme active sites (e.g., hydrogen bonding with Ser774 in EGFR) .

Q. How can researchers resolve contradictions in reported biological activities across different assays?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., NIH/3T3 vs. HEK293) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
  • Structural analogs comparison : Test derivatives with substituent variations (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) to identify SAR trends (Table 1) .
  • Dose-response curves : Generate EC₅₀ values in triplicate to ensure reproducibility .

Q. Table 1. Substituent Effects on Biological Activity

Substituent (R)Target Enzyme IC₅₀ (nM)Apoptosis Induction (%)
4-Fluorobenzyl12.3 ± 1.2 (EGFR)68 ± 5 (HeLa)
4-Chlorobenzyl18.9 ± 2.1 (EGFR)52 ± 6 (HeLa)
3-Fluorobenzyl24.7 ± 3.0 (EGFR)45 ± 4 (HeLa)
Data adapted from analogs in .

Q. What computational and experimental approaches are used for structure-activity relationship (SAR) analysis?

Methodological Answer:

  • 3D-QSAR modeling : CoMFA or CoMSIA aligns derivatives to identify electrostatic/hydrophobic fields driving activity .
  • Synthetic diversification : Introduce substituents (e.g., methyl, methoxy) at the phenylacetamide moiety to modulate lipophilicity (clogP) and bioavailability .
  • In vitro ADMET profiling : Caco-2 permeability and microsomal stability assays prioritize lead compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。